2-AMINO-4-(4-ETHYLPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Overview
Description
2-AMINO-4-(4-ETHYLPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyranoquinolines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-ETHYLPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of aniline, aldehyde, and malononitrile in the presence of a catalyst such as L-proline. The reaction is carried out in water under reflux conditions for several hours . This method is advantageous due to its simplicity and the use of environmentally benign solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the multi-component reaction described above. Industrial processes would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-ETHYLPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-AMINO-4-(4-ETHYLPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-ETHYLPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s functional groups.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(2,4-dihydroxyphenyl)quinoline-3-carbonitrile: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
2-amino-4-arylquinoline-3-carbonitriles: These compounds have variations in the aryl group, which can significantly impact their biological activities and chemical reactivity.
Uniqueness
2-AMINO-4-(4-ETHYLPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethylphenyl group and a pyranoquinoline core makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-4-(4-ethylphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-3-13-8-10-14(11-9-13)18-16(12-23)21(24)27-20-15-6-4-5-7-17(15)25(2)22(26)19(18)20/h4-11,18H,3,24H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUZCOGYUQKGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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